N-(2,5-dimethoxyphenyl)-2-ethylbutanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide is an organic compound characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 2-ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-ethylbutanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine and an alkylating agent. One common method includes the following steps:
Formation of the intermediate: 2,5-dimethoxybenzaldehyde is reacted with an amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated using an alkylating agent such as ethyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in a biological setting, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxyphenethylamine: A compound with a similar phenyl group but different side chain.
2,5-dimethoxybenzaldehyde: A precursor in the synthesis of N-(2,5-dimethoxyphenyl)-2-ethylbutanamide.
2,5-dimethoxyphenylacetic acid: Another related compound with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of the 2,5-dimethoxyphenyl group and the 2-ethylbutanamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(6-2)14(16)15-12-9-11(17-3)7-8-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNODVLAAVLBUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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